molecular formula C9H6O3S B173138 5-Hydroxybenzo[b]thiophene-3-carboxylic acid CAS No. 16304-39-5

5-Hydroxybenzo[b]thiophene-3-carboxylic acid

Cat. No. B173138
CAS RN: 16304-39-5
M. Wt: 194.21 g/mol
InChI Key: ZAZIPEFQVRYIGU-UHFFFAOYSA-N
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Description

5-Hydroxybenzo[b]thiophene-3-carboxylic acid is a chemical compound with the CAS Number: 16304-39-5 . It has a molecular weight of 195.22 . The IUPAC name for this compound is 5-hydroxy-1H-1lambda3-benzo[b]thiophene-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Hydroxybenzo[b]thiophene-3-carboxylic acid is 1S/C9H7O3S/c10-5-1-2-8-6 (3-5)7 (4-13-8)9 (11)12/h1-4,10,13H, (H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid are not explicitly mentioned in the search results. .

Scientific Research Applications

  • Field: Industrial Chemistry and Material Science

    • Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Field: Organic Semiconductors

    • Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Field: Organic Field-Effect Transistors (OFETs)

    • Application: Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
  • Field: Organic Light-Emitting Diodes (OLEDs)

    • Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Field: Drug Development

    • Application: Benzothiophenecarboxylic acid derivatives, which include 5-Hydroxybenzo[b]thiophene-3-carboxylic acid, are useful as starting materials for producing drugs .
    • Results: These compounds are specific PGD2 antagonists .
  • Field: Photopolymerization

    • Application: 3-Thiophenecarboxylic acid, a related compound, is used in the photopolymerization process .
  • Field: Synthesis of Polymeric Materials

    • Application: 3-Thiophenecarboxylic acid, a related compound, has been used in the preparation of a novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) .
  • Field: Development of Clinical Inhibitors

    • Application: 3-Thiophenecarboxylic acid is also used as a leading compound for the development of a clinically useful D-amino acid inhibitor .

Safety And Hazards

The safety data sheet for 5-Hydroxybenzo[b]thiophene-3-carboxylic acid suggests ensuring adequate ventilation and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . The compound is also associated with a GHS07 pictogram, a signal word “Warning”, and has hazard and precautionary statements .

properties

IUPAC Name

5-hydroxy-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZIPEFQVRYIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465052
Record name 5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzo[b]thiophene-3-carboxylic acid

CAS RN

16304-39-5
Record name 5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid (6) (100 mg, 0.3 mmol) prepared in Examples above was dissolved in 1 N sodium hydroxide (1.2 ml) and heated at 40° C. for 8 hours with stirring. To the reaction solution was added 1 N hydrochloric acid (1.2 ml), and the deposited crystals were filtered, washed with water and dried to provide 58 mg of the title compound (11). Yield: 96.6% mp 262-263° C.
Name
5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Yield
96.6%

Synthesis routes and methods II

Procedure details

The methoxybenzo[b]thiophene carboxylic acid from Step 5 was slurried in toluene (35 L) and then warmed to 50° C. To an addition funnel containing toluene (9 L) was added boron tribromide (4.3 kg) and then the solution added over 1 hr to the slurry of 5-methoxy-3-benzo[b]thiophenecarboxylic acid. The mixture was aged for 8 hr. The reaction mixture was cooled to room temperature and 15%NaOH was slowly added (16 kg). To the three phase mixture was added 2 kg Solka Flok (filter aid) and then filtered to remove boric acid. The layers were then cut. To the aqueous layer was added 27 L THF and 4.5 kg NaCl, and then acidified to pH=1-3 with concentrated HCl (2.7 L). The layers were cut and the bottom layer extracted again with 15 L THF. The combined THF layers were then concentrated to a minimum stirred volume and solvent switched into toluene (kf<1000 ug/ml). The slurry was then cooled to 2-5° C., aged one hour and filtered, washing with cold toluene (10 L). The cake was dried on the filter pot with a nitrogen sweep under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 L
Type
solvent
Reaction Step Five
Quantity
9 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
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Reactant of Route 6
5-Hydroxybenzo[b]thiophene-3-carboxylic acid

Citations

For This Compound
2
Citations
S Mitsumori, T Tsuri, T Honma… - Journal of medicinal …, 2003 - ACS Publications
In an earlier paper, we reported that novel prostaglandin D 2 (PGD 2 ) receptor antagonists having the bicyclo[2.2.1]heptane ring system as a prostaglandin skeleton were a potent new …
Number of citations: 72 pubs.acs.org
Ц ХОНМА, Е ХИРАМАЦУ - 2002 - elibrary.ru
Изобретение относится к производным бензо [b] тиофеновой кислоты формулы I, к способу их получения, которые полезны как исходные материалы для получения …
Number of citations: 0 elibrary.ru

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